O-2-Propynylhydroxylamine hydrochloride
Description
Properties
IUPAC Name |
O-prop-2-ynylhydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.ClH/c1-2-3-5-4;/h1H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFBXYRCGUITCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542379 | |
| Record name | O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21663-79-6 | |
| Record name | Hydroxylamine, O-2-propynyl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21663-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Prop-2-yn-1-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21663-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
O-2-Propynylhydroxylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of propargyl alcohol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and the product is usually purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
O-2-Propynylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ox
Biological Activity
O-2-Propynylhydroxylamine hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.
1. Synthesis of this compound
The synthesis of O-2-propynylhydroxylamine typically involves the reaction of propargyl alcohol with hydroxylamine hydrochloride in the presence of a suitable catalyst. The reaction conditions can vary, but it often employs solvent-free methods or microwave-assisted techniques to enhance yields and reduce reaction times.
2.1 Antiproliferative Effects
O-2-propynylhydroxylamine has been investigated for its antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of hydroxylamines, including O-alkyl oximes, exhibited significant cytotoxicity against MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) cell lines. The IC50 values for these compounds ranged from 28.7 to 49.5 µM, indicating moderate to strong antiproliferative activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| O-2-propynylhydroxylamine | MDA-MB-231 | 28.7 |
| O-2-propynylhydroxylamine | PC-3 | 47.8 |
| O-2-propynylhydroxylamine | A549 | 49.5 |
The mechanism by which O-2-propynylhydroxylamine exerts its effects may involve the formation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death. Additionally, hydroxylamines are known to interact with various biological targets, including enzymes involved in redox reactions .
3.1 Case Study: Antioxidant Properties
A notable case study investigated the antioxidant properties of hydroxylamines, including O-2-propynylhydroxylamine. The study found that these compounds could effectively scavenge free radicals and reduce lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage associated with various diseases .
3.2 Clinical Implications
Another case study focused on the use of O-2-propynylhydroxylamine in neuroprotection. The compound demonstrated protective effects against neuronal cell death induced by oxidative stress in cellular models, highlighting its potential therapeutic applications in neurodegenerative disorders .
4. Conclusion
This compound exhibits promising biological activities, particularly as an antiproliferative agent against cancer cells and as an antioxidant. Its mechanisms of action involve the generation of reactive species and interaction with cellular pathways that promote apoptosis in malignant cells. Further research is warranted to explore its full therapeutic potential and to optimize its efficacy through structural modifications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Enzymatic Activity
O-2-Propynylhydroxylamine hydrochloride has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer and chronic infections. Research has shown that derivatives of hydroxylamines, including O-2-propynylhydroxylamine, exhibit submicromolar potency against IDO1, making them promising candidates for therapeutic development. The mechanism involves the coordination of the hydroxylamine to heme iron within the enzyme, leading to reversible inhibition .
2. Anticancer Activity
Recent studies have demonstrated that hydroxylamine-bearing inhibitors can penetrate the blood-brain barrier effectively, showcasing their potential in treating brain metastases from lung cancer. For instance, a modified compound exhibited high brain penetration and significant anticancer activity against osimertinib-resistant cell lines with specific EGFR mutations. This suggests that this compound and its derivatives could be developed as effective treatments for resistant cancer types .
3. Quantification of DNA Damage
In molecular biology, this compound has been utilized as a versatile tool to quantify abasic sites in DNA. These sites are critical indicators of DNA damage and are associated with various diseases, including cancer. The compound facilitates the detection and quantification of these sites, aiding in understanding the mechanisms of DNA repair and mutagenesis .
Environmental Science Applications
1. Atmospheric Chemistry Studies
The compound has been employed in atmospheric chemistry research to study its interactions and transformations in the environment. For instance, it has been used in experiments involving headspace extraction techniques to analyze its behavior in aqueous solutions under varying conditions. Such studies are crucial for understanding the environmental impact and degradation pathways of chemical compounds .
Synthesis and Stability
This compound can be synthesized efficiently through various methods that ensure high yield and purity. The synthesis typically involves the reaction of propynol derivatives with hydroxylamine under controlled conditions to produce the desired hydrochloride salt .
The stability of this compound is another critical factor influencing its applications. Studies have indicated that this compound exhibits good stability in biological systems, which is essential for its efficacy as a therapeutic agent .
Table 1: Potency of Hydroxylamine Derivatives Against IDO1
| Compound Name | Structure Type | IC50 (μM) |
|---|---|---|
| O-2-Propynylhydroxylamine | Hydroxylamine | 0.90 |
| O-benzylhydroxylamine | Hydroxylamine | 0.81 |
| Phenylhydrazine | Inhibitor | 0.23 |
Table 2: Anticancer Activity of Hydroxylamine Compounds
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| O-2-Propynylhydroxylamine | NCI-H3255 (EGFR L858R) | 7.2 |
| Modified Hydroxylamine | Various NSCLC lines | 12-fold improvement over previous derivatives |
Comparison with Similar Compounds
(a) Methoxyamine Hydrochloride (MX)
- Structure : Lacks the propargyl group, limiting its utility to AP site binding without click chemistry functionality.
- Clinical Relevance: MX is used in combination with TMZ to potentiate DNA damage in glioblastoma trials .
(b) Aldehyde Reactive Probe (ARP)
(c) This compound
- Superiority: Combines APE-1 inhibition with click chemistry, enabling simultaneous therapeutic and diagnostic applications (e.g., in situ DNA repair tracking) .
- Preclinical Data : Demonstrates stronger synergy with TMZ than MX, attributed to its dual mechanism .
Q & A
Q. What are the optimal synthetic routes for O-2-Propynylhydroxylamine hydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, with propargylamine derivatives as precursors. To optimize purity:
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation during synthesis.
- Purify via recrystallization in anhydrous solvents (e.g., ethanol/ether mixtures) or column chromatography with silica gel.
- Validate purity using HPLC (≥95% threshold) and characterize via H/C NMR and FT-IR to confirm structural integrity .
- Monitor reaction progress with TLC or GC-MS to isolate intermediates and minimize side products.
Q. Which physicochemical properties are critical for characterizing this compound?
- Methodological Answer : Key properties include:
- Solubility : Test in water, methanol, and DMSO to determine compatibility with biological assays.
- Thermal stability : Perform DSC/TGA to identify decomposition temperatures.
- Spectral data : Confirm structure via H NMR (e.g., propargyl proton at δ 2.1–2.3 ppm) and FT-IR (N-H stretch ~3300 cm) .
- Hygroscopicity : Assess under controlled humidity to guide storage conditions.
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help. Avoid inducing vomiting if ingested .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced Research Questions
Q. How to design accelerated stability studies for this compound under varying environmental conditions?
- Methodological Answer :
- Conditions : Expose samples to 40°C/75% RH (ICH Q1A guidelines) and UV light (photostability per ICH Q1B).
- Analysis : Monitor degradation via HPLC-MS every 2 weeks for 3 months. Key degradation products may include oxidation byproducts (e.g., hydroxylamines) .
- Data interpretation : Use Arrhenius kinetics to extrapolate shelf life at standard storage (25°C).
Table 1 : Example Stability Data
| Condition | Time (weeks) | Purity (%) | Major Degradants |
|---|---|---|---|
| 25°C, dry | 12 | 98.5 | None detected |
| 40°C/75% RH | 12 | 92.3 | Oxidized derivative |
| UV light | 4 | 85.7 | Photolytic byproducts |
Q. What analytical strategies resolve discrepancies in biological activity data for this compound?
- Methodological Answer :
- Replicate experiments : Follow NIH guidelines for preclinical studies, including n ≥ 3 biological replicates and blinded analyses .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC with 95% confidence intervals.
- Control assays : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .
Q. How to quantify this compound in complex matrices like cell lysates or plasma?
- Methodological Answer :
- Sample prep : Deproteinize with acetonitrile (3:1 v/v), centrifuge, and filter (0.22 µm).
- Detection : Use LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 123 → 85 for quantification).
- Validation : Assess linearity (R ≥ 0.99), LOD/LOQ, and recovery rates (85–115%) per ICH Q2(R1) .
Methodological Considerations for Data Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
